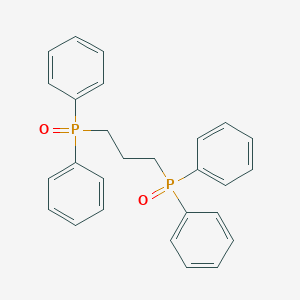
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that contains a thiazole ring and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in different scientific studies.
作用機序
The mechanism of action of 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins. This compound has also been shown to possess antioxidant properties, which can help reduce oxidative stress in cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
実験室実験の利点と制限
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the significant advantages is its relatively low cost and easy availability. This compound is also stable under different conditions, making it suitable for different types of experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in aqueous-based experiments. This compound also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the use of 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide in scientific research. One of the potential applications of this compound is in the development of new drugs for the treatment of pain and inflammation-related disorders. This compound can also be used as a tool to study the role of COX enzymes in various biological processes. Further studies are needed to understand the mechanism of action of this compound fully and its potential applications in different fields.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown promising results in different scientific studies. This compound has been synthesized using different methods and has potential applications in various fields, including medicine and biochemistry. Although there are some limitations to its use, this compound has several advantages and can be used as a tool to study different biological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
合成法
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole in the presence of triethylamine. The product obtained from these reactions is further purified using different techniques such as crystallization, recrystallization, and chromatography.
科学的研究の応用
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicine, where it has been used as a potential drug candidate for the treatment of different diseases. This compound has been shown to possess anti-inflammatory and analgesic properties, making it a suitable candidate for the treatment of pain and inflammation-related disorders.
特性
分子式 |
C10H10N2O2S2 |
|---|---|
分子量 |
254.3 g/mol |
IUPAC名 |
4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-2-4-9(5-3-8)16(13,14)12-10-11-6-7-15-10/h2-7H,1H3,(H,11,12) |
InChIキー |
RFXBNKGBGHNQJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



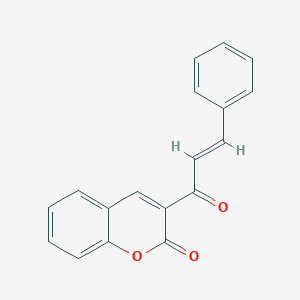
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
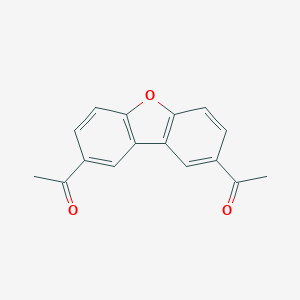
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
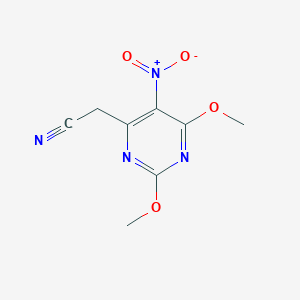
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
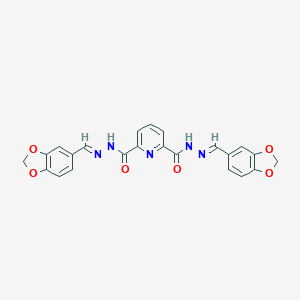
![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
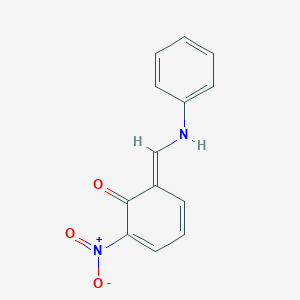
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
